molecular formula C17H23NO B1346532 4-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898757-16-9

4-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No. B1346532
M. Wt: 257.37 g/mol
InChI Key: GZEKLDPISHKODV-UHFFFAOYSA-N
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Description

4-(Azetidinomethyl)phenyl cyclohexyl ketone (4-AMPCK) is a cyclic ketone compound that has been studied for its potential applications in various scientific fields. It possesses a unique structure, which consists of a cyclohexyl ring, an azetidine ring, and a phenyl ring, all fused together by a methylene group. Its chemical properties and structure make it a versatile compound that can be used in a variety of research applications.

Scientific Research Applications

Asymmetric Epoxidation Catalysts

Ketones containing N-aryl-substituted oxazolidinones, similar in structure to the requested compound, have been prepared and investigated for their epoxidation capabilities of various olefins. These studies have shown that the introduction of electron-withdrawing groups onto the N-phenyl group of the catalyst can enhance the attractive interaction between the olefin's phenyl group and the oxazolidinone of the catalyst. This interaction facilitates the epoxidation process, making such ketones viable candidates for practical applications in asymmetric epoxidation reactions (Shu et al., 2003).

Synthesis of α-Amino-α‘-diazomethyl Ketones

Research into the synthesis of α-amino-α‘-diazomethyl ketones through the ring opening of substituted cyclopropanones with alkyl azides has shown promising results. This process involves the generation of N-substituted 3-azetidinones, indicating the potential for creating diverse organic compounds with significant synthetic value. The versatility of this method allows for the creation of compounds that could serve as intermediates in various chemical synthesis processes (Desai & Aubé, 2000).

Iron-Catalyzed Acyl Migration

Tertiary α-azidyl phenyl ketones can undergo transformation into enamides when treated with iron bromide at elevated temperatures. This reaction showcases an innovative approach towards the synthesis of enamides and isoquinolones, highlighting the chemical versatility and potential applications of ketone-based compounds in organic synthesis (Yang et al., 2018).

Photochemical Reactions

The photochemical reaction of cyclohexyl phenyl ketone within lyotropic liquid crystals formed by chiral ionic liquids has been investigated, demonstrating the potential for enantioselective photochemical reactions. This research suggests the utility of cyclohexyl phenyl ketone derivatives in facilitating selective chemical transformations under light irradiation, opening up new avenues for chiral synthesis and photochemistry (Yang et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 4-(Azetidinomethyl)phenyl cyclohexyl ketone provides information about its safety and handling . For detailed safety and hazard information, it is recommended to refer to the SDS provided by the manufacturer.

Future Directions

The future directions for the use and study of 4-(Azetidinomethyl)phenyl cyclohexyl ketone are not specified in the search results. This compound is available for experimental and research use , which suggests that it may have potential applications in various fields.

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKLDPISHKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642833
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidinomethyl)phenyl cyclohexyl ketone

CAS RN

898757-16-9
Record name [4-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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